molecular formula C26H19BrClNO3 B14153344 1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355429-41-3

1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B14153344
CAS No.: 355429-41-3
M. Wt: 508.8 g/mol
InChI Key: FYTKLYWGBJUKRQ-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a quinoline core substituted with bromine and chlorophenyl groups, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the condensation of aniline derivatives with various carbonyl compounds under acidic or basic conditions.

For the specific synthesis of this compound, the following steps are generally involved:

    Preparation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromination and chlorination: The quinoline core is then brominated and chlorinated using bromine and chlorophenyl reagents under controlled conditions.

    Esterification: The final step involves the esterification of the quinoline derivative with 1-Oxo-1-phenylbutan-2-yl carboxylic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The bromine and chlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent that also features a quinoline derivative.

    Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.

Uniqueness

1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorophenyl groups enhances its potential as a versatile intermediate for further chemical modifications and applications.

Properties

CAS No.

355429-41-3

Molecular Formula

C26H19BrClNO3

Molecular Weight

508.8 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19BrClNO3/c1-2-24(25(30)17-6-4-3-5-7-17)32-26(31)21-15-23(16-8-11-19(28)12-9-16)29-22-13-10-18(27)14-20(21)22/h3-15,24H,2H2,1H3

InChI Key

FYTKLYWGBJUKRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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